molecular formula C8H15NO B15538422 8-Azabicyclo[3.2.1]octan-1-ylmethanol

8-Azabicyclo[3.2.1]octan-1-ylmethanol

Cat. No.: B15538422
M. Wt: 141.21 g/mol
InChI Key: JFBXEHLXRZUMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azabicyclo[3.2.1]octan-1-ylmethanol (CAS 2268715-31-5) is a chemical compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a core structure of great significance in medicinal chemistry . This scaffold is the central framework of the tropane alkaloid family, a class of natural products known for a wide array of biological activities . The specific molecular formula for this derivative is C 7 H 13 NO 2 . As a versatile synthetic building block , this compound is primarily valued for its use in the enantioselective construction of complex alkaloid structures . Researchers utilize this and related scaffolds to develop novel compounds for neuroscience research. Specifically, analogues based on the 8-heterobicyclo[3.2.1]octane system, such as 8-oxabicyclo[3.2.1]octanes, have demonstrated significant potential as monoamine transporter ligands . These ligands are investigated for their ability to inhibit neurotransmitter reuptake transporters, including the dopamine (DAT) and serotonin (SERT) transporters, which are key targets in the study of substance abuse medications and neurological disorders . The presence of the methanol functional group on this scaffold provides a handle for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to optimize binding affinity and selectivity . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-1-ylmethanol

InChI

InChI=1S/C8H15NO/c10-6-8-4-1-2-7(9-8)3-5-8/h7,9-10H,1-6H2

InChI Key

JFBXEHLXRZUMMI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(N2)CO

Origin of Product

United States

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octan-1-ylmethanol can be contextualized by comparing it to structurally related compounds. Key differences in substituent positions, functional groups, and stereochemistry significantly influence bioactivity, synthesis, and safety profiles.

Structural and Functional Group Comparisons
Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)Pharmacological Activity/PropertiesReferences
8-Azabicyclo[3.2.1]octan-1-ylmethanolC8H13NO*-CH2OH at position 1~139.18*Not explicitly reported; inferred bioactivity-
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanolC9H17NO-CH2OH at position 3, -CH3 at N8155.24Skin/eye irritant
8-Methyl-8-azabicyclo[3.2.1]octaneC8H15N-CH3 at N8125.21Core structure for tropane alkaloids
SCH 221510 (8-Azabicyclo[3.2.1]octan-3-ol derivative)C28H31NOBulky aryl groups at N8 and position 3397.55Research compound; receptor binding studies
8-Azabicyclo[3.2.1]octane-2-carboxylic acidC8H13NO2-COOH at position 2155.20Enhanced solubility; potential drug candidate

*Calculated based on structural analogy due to lack of explicit data.

Key Findings

Substituent Position and Bioactivity :

  • The 3-ylmethanol derivative () exhibits irritant properties, suggesting that substituent placement may influence toxicity . In contrast, 8-azabicyclo[3.2.1]octane derivatives with bulky aryl groups (e.g., SCH 221510) demonstrate receptor-specific interactions, highlighting the role of steric effects in target selectivity .
  • Mu opioid receptor antagonists () often feature substituents at positions 3 or 8, indicating that the 1-ylmethanol analog may interact with distinct biological targets.

Physicochemical Properties :

  • The hydroxymethyl group at position 1 likely increases hydrophilicity compared to N-methylated analogs (e.g., 8-Methyl-8-azabicyclo[3.2.1]octane, ), which exhibit higher lipophilicity due to the -CH3 group .
  • Carboxylic acid derivatives () show improved solubility, underscoring how functional groups modulate drug-like properties.

Preparation Methods

Catalytic Hydrogenation of Bicyclic Ketone Precursors

Reduction of 8-Substituted-8-Azabicyclo[3.2.1]octan-3-one Derivatives

A prominent route involves the hydrogenation of 8-substituted-3-ketone intermediates. For example, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under 3–5 bar H₂ pressure in methanol at 50°C. This step reduces the ketone to a secondary alcohol, yielding 8-benzyl-8-azabicyclo[3.2.1]octan-3-ol with >95% purity after recrystallization from isopropanol. Subsequent debenzylation via hydrogenolysis or acid hydrolysis generates the free amine, which is functionalized to the hydroxymethyl derivative.

Key Conditions:
  • Catalyst : 5% Pd/C (0.1 equiv)
  • Solvent : Methanol
  • Temperature : 50°C
  • Pressure : 3–5 bar H₂
  • Yield : 81–93%

Grignard Reagent-Mediated Hydroxymethylation

Nucleophilic Addition to Bicyclic Imines

Grignard reagents facilitate the introduction of the hydroxymethyl group. In a patented protocol, 8-azabicyclo[3.2.1]octan-3-one is treated with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous ammonium chloride to yield 8-azabicyclo[3.2.1]octan-3-ol . Oxidation of the alcohol to the aldehyde using pyridinium chlorochromate (PCC) and subsequent reduction with sodium borohydride (NaBH₄) provides the terminal hydroxymethyl derivative.

Optimization Challenges:
  • Steric Hindrance : The bicyclic framework impedes reagent access, necessitating low temperatures (−78°C).
  • Byproduct Formation : Over-reduction to methane diol derivatives is mitigated by controlled stoichiometry (1.2 equiv NaBH₄).

Tautomerization of 4-Aminocycloheptanone Derivatives

Cyclohepta-1,3-diene as a Starting Material

A literature approach synthesizes 4-aminocycloheptanone from cyclohepta-1,3-diene via epoxidation and subsequent ring-opening with ammonia. Under acidic conditions (pH 4–5), the aminocycloheptanone undergoes tautomerization to 8-azabicyclo[3.2.1]octan-1-ol , confirmed by ¹³C NMR spectroscopy. Functionalization of the hydroxyl group via Mitsunobu reaction with methanol introduces the hydroxymethyl moiety.

Analytical Validation:
  • ¹³C NMR (CDCl₃) : Peaks at δ 72.4 (C-1) and δ 56.8 (C-8) confirm bicyclic tautomer dominance.
  • Reaction Yield : 68–75% after chromatographic purification.

Functional Group Interconversion Strategies

Cyanohydrin Reduction Pathways

Patent WO1999029690A1 describes the synthesis of 3-cyano-8-azabicyclo[3.2.1]octane via nucleophilic addition of cyanide to a ketone intermediate. Reduction of the nitrile group using lithium aluminum hydride (LiAlH₄) in diethyl ether yields the primary amine, which is subsequently oxidized to the alcohol using hydrogen peroxide (H₂O₂) in acetic acid.

Critical Parameters:
  • Reduction Agent : LiAlH₄ (2.5 equiv) in anhydrous ether.
  • Oxidation Conditions : 30% H₂O₂, glacial acetic acid, 40°C.
  • Overall Yield : 58%.

Industrial-Scale Purification and Isolation

Crystallization and Solvent Selection

Large-scale processes favor crystallization from ethanol/isopropanol mixtures. For instance, crude 8-azabicyclo[3.2.1]octan-1-ylmethanol is dissolved in hot isopropanol (reflux), filtered through celite to remove silica gel impurities, and cooled to 0–5°C to precipitate the product. Washing with cold ethanol (55 ml per 100 g crude) enhances purity to >98%.

Yield and Purity Data:
Step Solvent Temperature Purity Yield
Crystallization Isopropanol 0–5°C 98% 81%
Washing Ethanol 0–5°C 99.5% 95%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Azabicyclo[3.2.1]octan-1-ylmethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step strategies, such as intramolecular cyclization of precursor amines or ketones. Key steps include:

  • Ring-closing reactions : Use of catalysts like palladium or ruthenium complexes for bicyclic framework formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while low temperatures (−20°C to 0°C) minimize side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Yield improvements (60–80%) are noted when using inert atmospheres (N₂/Ar) .

Q. How can stereochemical integrity be maintained during the synthesis of 8-Azabicyclo[3.2.1]octan-1-ylmethanol derivatives?

  • Methodological Answer : Stereocontrol is achieved via:

  • Chiral auxiliaries : Temporary protecting groups (e.g., Boc) on the bicyclic nitrogen prevent racemization .
  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions preserve enantiomeric excess (ee >90%) .
  • Crystallization : Diastereomeric salt formation with tartaric acid resolves enantiomers .

Q. What analytical techniques are most effective in resolving structural ambiguities in 8-Azabicyclo[3.2.1]octan-1-ylmethanol derivatives?

  • Methodological Answer : Critical techniques include:

  • X-ray crystallography : Resolves absolute configuration and regioisomerism .
  • 2D NMR (COSY, NOESY) : Differentiates axial/equatorial substituents on the bicyclic core .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₉H₁₅NO) and detects trace impurities .

Advanced Research Questions

Q. How do computational models (e.g., DFT calculations) predict the reactivity of 8-Azabicyclo[3.2.1]octan-1-ylmethanol in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level:

  • Identify transition states for SN2 reactions at the methanol-substituted carbon .
  • Predict regioselectivity in ring-opening reactions (e.g., preferential attack at C3 vs. C8 positions) .
  • Solvent effects (PCM models) show acetonitrile lowers activation energy by 5–8 kcal/mol compared to toluene .

Q. How can researchers reconcile discrepancies in reported biological activities of 8-Azabicyclo[3.2.1]octan-1-ylmethanol analogs?

  • Methodological Answer : Contradictions arise from:

  • Purity variations : HPLC quantification (≥98% purity) is essential for reproducible bioassays .
  • Assay conditions : Adjusting pH (7.4 vs. 6.5) alters protonation states, impacting receptor binding .
  • Structural analogs : Minor substituent changes (e.g., methyl vs. phenyl groups) drastically modify pharmacokinetics .

Q. What strategies optimize the scalability of 8-Azabicyclo[3.2.1]octan-1-ylmethanol synthesis for preclinical studies?

  • Methodological Answer : Scalability requires:

  • Flow chemistry : Continuous reactors reduce reaction times (2–4 hours vs. 12 hours batch) .
  • Catalyst recycling : Immobilized catalysts (e.g., Pd on mesoporous silica) enable ≥5 reuse cycles without yield loss .
  • Green solvents : Ethanol/water mixtures reduce environmental impact while maintaining yields (~70%) .

Key Notes

  • Structural analogs (e.g., 8-methyl or phenyl derivatives) show divergent pharmacological profiles, necessitating rigorous SAR studies .
  • Computational tools (e.g., molecular docking) are critical for rational design of derivatives with enhanced blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.